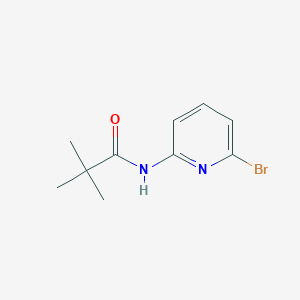

N-(6-bromopyridin-2-yl)-2,2-dimethylpropanamide

Vue d'ensemble

Description

N-(6-bromopyridin-2-yl)-2,2-dimethylpropanamide is a useful research compound. Its molecular formula is C10H13BrN2O and its molecular weight is 257.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

- The compound is used in the synthesis of sterically demanding aminopyridines, which can undergo Pd-catalyzed aryl amination, leading to various aminopyridinate complexes (Scott et al., 2004).

- It serves as a precursor in the process development and crystallization of new topical antiandrogens, highlighting its role in pharmaceutical chemistry (Daver et al., 2017).

- In the field of ligand synthesis, it acts as a versatile reagent for preparing imidazole-amine ligands with variable second-coordination spheres (Cheruzel et al., 2011).

Electrochemical Applications

- The compound is involved in the electrochemical homocoupling of 2-bromomethylpyridines, catalyzed by nickel complexes, showcasing its utility in electrochemical synthesis (de França et al., 2002).

Catalysis and Polymerization

- It is used in the preparation of iminopyridine ligands, which are essential in catalysis and polymerization processes, especially in ethylene polymerization/oligomerization (Irrgang et al., 2007).

Applications in Organic Chemistry

- It's involved in the efficient syntheses of super Lewis basic tris(dialkylamino)-substituted terpyridines, indicating its role in creating compounds with high Lewis basicity for various organic chemistry applications (Kleoff et al., 2019).

Crystallographic Studies

- The compound has been used in crystallographic studies to determine the structure of related chemical compounds, aiding in the understanding of molecular configurations (Hirano et al., 2004).

Antimicrobial Activity

- It is a precursor in the synthesis of novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives, which have been evaluated for their antimicrobial activity (Babu et al., 2015).

Pharmacological Research

- The compound is used in the preparation of N-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl)-4H-1,2,4-benzothiadiazine-3-carboxamides 1,1-dioxides, with applications in pharmacological research on rat uterine, aortic, and pancreatic β-cell activities (Khelili et al., 2012).

Chemical Engineering

- In chemical engineering, the compound is used in the novel process for the preparation of N,N-Dimethylacrylamide, a raw material in fine chemical industries (Guangwen, 2009).

Lipase-Catalyzed Reactions

- It is involved in lipase-catalyzed transesterifications, showcasing its role in resolving racemates of 1-(pyridinyl)-ethanols, important in asymmetric synthesis (Orrenius et al., 1994).

Safety and Hazards

Mécanisme D'action

- Its role is to cleave complement factor B to form the active fragment Ba, which then associates with complement factor C3b to generate the C3 convertase (C3bBb) complex. This complex plays a crucial role in immune responses and inflammation .

- The compound’s interaction with complement factor D leads to decreased extravascular hemolysis and mitigates the prothrombotic state associated with paroxysmal nocturnal hemoglobinuria (PNH) .

- In PNH, uncontrolled complement activation results in intravascular hemolysis, thrombosis, and organ damage. By inhibiting complement factor D, this compound helps regulate these processes .

- The approved oral dosage regimen in Japan for N-(6-Bromopyridin-2-yl)-2,2-dimethylpropanamide is 150 mg three times daily with food , in addition to a complement C5 inhibitor (e.g., ravulizumab, eculizumab) .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Propriétés

IUPAC Name |

N-(6-bromopyridin-2-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O/c1-10(2,3)9(14)13-8-6-4-5-7(11)12-8/h4-6H,1-3H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZYPPHLDZUUCCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70432854 | |

| Record name | N-(6-Bromopyridin-2-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221087-47-4 | |

| Record name | N-(6-Bromopyridin-2-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B1336333.png)

![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B1336340.png)